molecular formula C20H15N3O B5578820 3-(4-methylphenyl)-2-(4-pyridinyl)-4(3H)-quinazolinone

3-(4-methylphenyl)-2-(4-pyridinyl)-4(3H)-quinazolinone

Cat. No. B5578820
M. Wt: 313.4 g/mol
InChI Key: VRPKLHULKCUUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Quinazolinones are synthesized through various methods. A common approach involves the cyclization of anthranilic acid derivatives with different reagents to form the quinazolinone core. For instance, the synthesis of 4(3H)-quinazolinones can be achieved by cyclizing 2-aminobenzamides with aldehydes via cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate (Cheng et al., 2013). Another route involves the interaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid derivatives to yield various quinazolinone derivatives with potential antimicrobial activities (Ammar et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The position and nature of substituents on the quinazolinone nucleus significantly influence its biological activity and physicochemical properties. X-ray crystallography provides detailed insights into the molecular conformation, which is crucial for understanding the interaction of quinazolinones with biological targets (Dilebo et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups present. These reactions are fundamental for the synthesis of quinazolinone derivatives with enhanced biological activities. The reactivity of the quinazolinone nucleus can be manipulated through various synthetic strategies to yield compounds with desired chemical properties (Ozaki et al., 1980).

Physical Properties Analysis

The physical properties of quinazolinones, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. The introduction of substituents can significantly alter these properties, affecting their formulation and bioavailability. Studies on quinazolinones have shown that slight modifications in the molecular structure can lead to significant changes in their physical properties, which is important for their application in drug development (Sarkar et al., 2021).

Chemical Properties Analysis

The chemical properties of quinazolinones, such as acidity, basicity, and reactivity, are crucial for their biological activity. The quinazolinone core can engage in hydrogen bonding and π-π interactions, which are essential for binding to biological targets. The electronic properties, such as the distribution of electron density and the presence of electrophilic or nucleophilic centers, also play a significant role in the chemical reactivity and biological activity of quinazolinones (Vidule, 2011).

properties

IUPAC Name

3-(4-methylphenyl)-2-pyridin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-6-8-16(9-7-14)23-19(15-10-12-21-13-11-15)22-18-5-3-2-4-17(18)20(23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKLHULKCUUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one

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